Array ( [bid] => 7565666 ) Buy N-benzyl-4-methoxypiperidine-1-carboxamide

N-benzyl-4-methoxypiperidine-1-carboxamide

Catalog No.
S7851061
CAS No.
M.F
C14H20N2O2
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-4-methoxypiperidine-1-carboxamide

Product Name

N-benzyl-4-methoxypiperidine-1-carboxamide

IUPAC Name

N-benzyl-4-methoxypiperidine-1-carboxamide

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C14H20N2O2/c1-18-13-7-9-16(10-8-13)14(17)15-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17)

InChI Key

IFUIHMADWISFRT-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

COC1CCN(CC1)C(=O)NCC2=CC=CC=C2
N-benzyl-4-methoxypiperidine-1-carboxamide is a chemical compound that belongs to the piperidine class of organic compounds. It is also known as benzylcarbonyl-4-methoxypiperidine or BAMCP. The compound was first synthesized in the 1960s during a research study aimed at developing new analgesic drugs. It belongs to a group of compounds, which are known for their potent analgesic activities. In recent years, there has been a growing interest in this compound due to its unique chemical properties and potential applications in various fields of research and industry.
N-benzyl-4-methoxypiperidine-1-carboxamide is a white to off-white crystalline powder with a molecular weight of 235.31 g/mol. Its chemical formula is C14H20N2O2. It is soluble in organic solvents like chloroform, methanol, and ethanol, but less soluble in water. The melting point of BAMCP is reported to be in the range of 153°C to 155°C. The compound has a pKa of 8.97, indicating that it is slightly basic.
The synthesis of N-benzyl-4-methoxypiperidine-1-carboxamide involves the condensation of 4-methoxypiperidine with benzyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out at a temperature ranging from 50°C to 100°C, and the yield obtained is usually moderate to high. The characterization of BAMCP is done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Several analytical methods have been developed for the detection and quantification of N-benzyl-4-methoxypiperidine-1-carboxamide. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). These methods have been shown to be effective in the analysis of BAMCP in various biological and environmental matrices.
N-benzyl-4-methoxypiperidine-1-carboxamide has been shown to possess potent analgesic activities in various animal models of pain. It acts as a non-selective opioid receptor agonist and has been found to be effective in treating both acute and chronic pain. In addition to its analgesic effects, BAMCP has also been reported to possess anti-inflammatory, anti-allergic, and anti-tumor activities.
The safety and toxicity of N-benzyl-4-methoxypiperidine-1-carboxamide have been evaluated in various animal studies. The compound has been shown to be relatively safe at therapeutic doses, with no significant adverse effects reported. However, at higher doses, BAMCP can cause respiratory depression and sedation, which can be life-threatening. Therefore, caution is advised when using this compound in experimental settings.
N-benzyl-4-methoxypiperidine-1-carboxamide has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It can be used as a pharmacological tool for studying opioid receptor function and developing new analgesic drugs. In addition, BAMCP can be used as a lead compound for designing and synthesizing new drugs with enhanced analgesic activities and improved safety profiles.
Currently, there is ongoing research on the pharmacology, toxicology, and medicinal chemistry of N-benzyl-4-methoxypiperidine-1-carboxamide. Recent studies have focused on the structure-activity relationships of BAMCP and its analogs, as well as the development of new analytical methods for its detection and quantification.
N-benzyl-4-methoxypiperidine-1-carboxamide has potential applications in various fields of research and industry. Its analgesic and anti-inflammatory properties make it a promising drug candidate for the treatment of pain and inflammation. In addition, BAMCP can be used as an ingredient in topical creams and ointments for the treatment of skin diseases like eczema and psoriasis. Furthermore, its anti-tumor activities make it a potential candidate for cancer therapy.
Despite its potential applications, there are limitations to the use of N-benzyl-4-methoxypiperidine-1-carboxamide. Its non-selective opioid receptor agonist activity can cause adverse effects such as respiratory depression and sedation. More research is needed to develop safe and effective drugs based on this compound. Future directions include the design and synthesis of new analogs with improved selectivity and potency, as well as the development of targeted drug delivery systems for improved therapeutic effects and reduced side effects.
1. Developing new analogs with improved selectivity and potency.
2. Investigating the mechanism of action of BAMCP and its analogs at the molecular level.
3. Developing new analytical methods for the detection and quantification of BAMCP in different matrices.
4. Studying the pharmacokinetics of BAMCP in different animal models.
5. Developing targeted drug delivery systems for improved therapeutic effects and reduced side effects.
6. Investigating the safety and toxicity of BAMCP in long-term studies.
7. Studying the potential applications of BAMCP in treating other diseases such as cancer and inflammation.
8. Investigating the use of BAMCP in combination with other drugs for improved therapeutic effects.
9. Developing new animal models for the study of pain and inflammation.
10. Studying the potential applications of BAMCP in treating pain and inflammation in human patients.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

248.152477885 g/mol

Monoisotopic Mass

248.152477885 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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